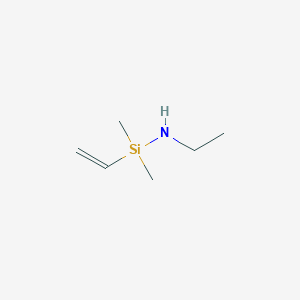

1-Ethenyl-N-ethyl-1,1-dimethylsilanamine

Description

1-Ethenyl-N-ethyl-1,1-dimethylsilanamine (CAS 7691-02-3), also known as 1,3-Divinyltetramethyldisilazane, is a silicon-based amine compound with the molecular formula C₈H₁₉NSi₂ and a molecular weight of 185.41 g/mol . Its IUPAC name reflects its structure: two ethenyl (vinyl) groups and two methyl groups attached to silicon atoms, with an ethylamine backbone. This compound is classified as a disilazane, a class of organosilicon compounds widely used as precursors in silicone polymer synthesis, silylating agents, and cross-linkers due to their reactive ethenyl groups .

The compound’s 2D and 3D structural data are available in computational chemistry resources, with the InChIKey WYUIWUCVZCRTRH-UHFFFAOYSA-N enabling precise identification . Its applications span industrial polymer chemistry, where its ethenyl groups participate in hydrosilylation or radical polymerization to form heat-resistant silicones .

Properties

CAS No. |

114460-68-3 |

|---|---|

Molecular Formula |

C6H15NSi |

Molecular Weight |

129.28 g/mol |

IUPAC Name |

N-[ethenyl(dimethyl)silyl]ethanamine |

InChI |

InChI=1S/C6H15NSi/c1-5-7-8(3,4)6-2/h6-7H,2,5H2,1,3-4H3 |

InChI Key |

MSSPHAUTEGRNOE-UHFFFAOYSA-N |

Canonical SMILES |

CCN[Si](C)(C)C=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethenyl-N-ethyl-1,1-dimethylsilanamine typically involves the reaction of vinylsilane derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the silicon-nitrogen bond. Industrial production methods may involve the use of specialized reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethenyl-N-ethyl-1,1-dimethylsilanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The vinyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.

Hydrolysis: The silicon-nitrogen bond can be hydrolyzed under acidic or basic conditions to yield silanols and amines.

Scientific Research Applications

1-Ethenyl-N-ethyl-1,1-dimethylsilanamine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 1-Ethenyl-N-ethyl-1,1-dimethylsilanamine involves its interaction with specific molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to form stable complexes with other molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects :

- The ethenyl groups in the target compound enable unsaturated bond reactivity (e.g., addition reactions), while chloromethyl groups in the 14579-91-0 analog favor nucleophilic substitution (e.g., with amines or alcohols) .

- The allyl group in 106948-24-7 allows for allylic radical or electrophilic reactivity, distinct from ethenyl’s conjugation-stabilized pathways .

- Steric and Electronic Factors: The diisopropylamino group in 106948-24-7 introduces steric bulk, reducing reaction rates compared to the smaller ethylamine group in the target compound . Chlorine’s electronegativity in 14579-91-0 increases polarity, enhancing solubility in polar solvents .

Target Compound (7691-02-3):

- Polymer Cross-Linking : Used in silicone elastomers for high-temperature stability, leveraging ethenyl groups to form covalent networks via platinum-catalyzed hydrosilylation .

- Silylation : Acts as a protecting agent for hydroxyl groups in organic synthesis, though less common than trimethylsilyl analogs due to higher steric demand .

Chlorinated Analog (14579-91-0):

Allyl-Diisopropylamino Derivative (106948-24-7):

- Radical Initiator : Allyl groups participate in photoinitiated polymerizations, useful in UV-curable coatings .

- Catalyst Support: The diisopropylamino group can coordinate metals, aiding in heterogeneous catalysis .

Thermal and Stability Data

| Property | This compound | 1-(Chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethylsilanamine | Allyl(diisopropylamino)dimethylsilane |

|---|---|---|---|

| Boiling Point (°C) | ~220 (estimated) | ~250 (estimated) | ~190 (estimated) |

| Stability in Air | Moisture-sensitive | Highly moisture-sensitive | Moderate moisture sensitivity |

| Flammability | Combustible | Non-flammable (chlorine content) | Flammable (allyl group) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.